REACTION_CXSMILES
|
C([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[N:14]=[C:13]([C:15]2[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=2)[NH:12][N:11]=1)(=O)N.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].C[N:40](C)[CH:41]=[O:42]>>[Cl:21][C:18]1[CH:17]=[CH:16][C:15]([C:13]2[N:14]=[C:10]3[N:11]([C:41](=[O:42])[NH:40][C:4]4[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=43)[N:12]=2)=[CH:20][CH:19]=1 |f:1.2.3.4.5|
|
Name
|
3-(2-Carbamoylphenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=C(C=CC=C1)C1=NNC(=N1)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
Lead tetraacetate
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred under nitrogen for ten minutes
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is quenched in crushed ice (500 ml)
|
Type
|
ADDITION
|
Details
|
containing concentrated hydrochloric acid (50 ml)
|
Type
|
CUSTOM
|
Details
|
The white solid which forms is collected
|
Type
|
WASH
|
Details
|
washed thoroughly with cold water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 2-methoxyethanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NN2C(NC=3C=CC=CC3C2=N1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |